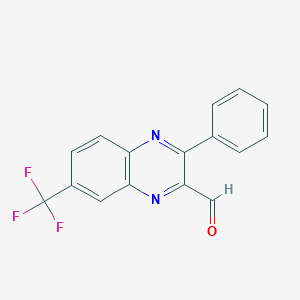
1-Fluoro-4-(pent-1-en-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-4-(pent-1-en-1-yl)benzene is an organic compound with the molecular formula C11H13F It is a derivative of benzene, where a fluorine atom is substituted at the para position and a pent-1-en-1-yl group is attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Fluoro-4-(pent-1-en-1-yl)benzene can be synthesized through various methods. One common approach involves the reaction of 1-fluoro-4-iodobenzene with pent-1-en-1-yl magnesium bromide in the presence of a palladium catalyst. The reaction typically occurs under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Fluoro-4-(pent-1-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the pent-1-en-1-yl group to a single bond, forming 1-fluoro-4-(pentyl)benzene.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of this compound-1-carboxylic acid.
Reduction: Formation of 1-fluoro-4-(pentyl)benzene.
Substitution: Formation of various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-4-(pent-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Fluoro-4-(pent-1-en-1-yl)benzene involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pent-1-en-1-yl group can undergo various transformations, contributing to the compound’s versatility in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
- 1-Fluoro-4-(pent-4-yn-1-yl)benzene
- 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene
- 1-Fluoro-4-(2-methyl-1-propen-1-yl)benzene
Comparison: 1-Fluoro-4-(pent-1-en-1-yl)benzene is unique due to the presence of both a fluorine atom and a pent-1-en-1-yl group. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications. Compared to its analogs, it offers a balance of stability and reactivity, making it suitable for various synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
592527-97-4 |
|---|---|
Molekularformel |
C11H13F |
Molekulargewicht |
164.22 g/mol |
IUPAC-Name |
1-fluoro-4-pent-1-enylbenzene |
InChI |
InChI=1S/C11H13F/c1-2-3-4-5-10-6-8-11(12)9-7-10/h4-9H,2-3H2,1H3 |
InChI-Schlüssel |
SXIJROBMTJLKBC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=CC1=CC=C(C=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 4-[methyl(1-methylpropyl)amino]-](/img/structure/B15168394.png)
![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-pyrimidinyl)-](/img/structure/B15168400.png)

![3-Pyridinemethanol, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-a-methyl-2,6-bis(1-methylethyl)-5-(1-penten-1-yl)-](/img/structure/B15168417.png)
![1,6-Bis[3,5-bis(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone](/img/structure/B15168426.png)
![4,4'-[(2-Nitro-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol)](/img/structure/B15168437.png)
![Benzene, 2-[(2-hexyl-4,5-dimethylphenyl)thio]-1,3,5-trimethyl-](/img/structure/B15168441.png)



![N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-1-ylpyrrole-3-carboxamide](/img/structure/B15168465.png)
![Ethyl 2-[(4-tert-butylphenoxy)methyl]prop-2-enoate](/img/structure/B15168466.png)
![3,6-Dichloro-2,5,9-trimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B15168474.png)

